

An In-depth Technical Guide to the Photodegradation and Microbial Degradation of Dimethylvinphos

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Dimethylvinphos**

Cat. No.: **B1214305**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylvinphos, an organophosphate insecticide, is subject to environmental degradation through both abiotic and biotic processes. This technical guide provides a comprehensive overview of the photodegradation and microbial degradation of **Dimethylvinphos**, drawing upon available data for the compound and its structurally similar analogues, such as Dichlorvos (DDVP) and Tetrachlorvinphos. This document details the degradation pathways, identifies key metabolites, and presents quantitative data where available. Furthermore, it outlines detailed experimental protocols for studying these degradation processes and includes visualizations of the core mechanisms to facilitate a deeper understanding for researchers in environmental science and drug development.

Introduction

Dimethylvinphos, chemically known as [2-chloro-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate, is a broad-spectrum organophosphate insecticide.^[1] Its application in agriculture raises concerns about its environmental fate and potential impact on non-target organisms. Understanding the mechanisms by which **Dimethylvinphos** is degraded in the environment is crucial for assessing its persistence, ecotoxicity, and for the development of effective remediation strategies. The primary routes of its environmental dissipation are

photodegradation, driven by sunlight, and microbial degradation, mediated by various soil and water microorganisms.

This guide synthesizes the current knowledge on these degradation processes, providing a technical resource for scientists engaged in environmental monitoring, pesticide development, and bioremediation research.

Physicochemical Properties of Dimethylvinphos

A thorough understanding of the physicochemical properties of **Dimethylvinphos** is essential for predicting its environmental behavior and designing relevant degradation studies.

Property	Value	Reference
Chemical Formula	<chem>C10H10Cl3O4P</chem>	[1]
Molecular Weight	331.52 g/mol	[1]
Physical State	Colorless solid	
Melting Point	69-70 °C	
Water Solubility	Limited	
Log P (Octanol-Water Partition Coefficient)	4.94810	
Vapor Pressure	1.3×10^{-3} Pa (25 °C)	
Soil Sorption Coefficient (Koc)	Moderate to High (estimated)	

Photodegradation of Dimethylvinphos

Photodegradation, or photolysis, is a significant abiotic process that contributes to the breakdown of pesticides in the environment through the action of sunlight. The rate and extent of photodegradation are influenced by factors such as light intensity and wavelength, pH, and the presence of photosensitizers in the environmental matrix.

Quantitative Data on Photodegradation

Quantitative data on the photodegradation of **Dimethylvinphos** is limited. However, data from related compounds and general principles of organophosphate photolysis provide valuable insights. The degradation of pesticides often follows first-order kinetics, and the half-life (DT₅₀) is a key parameter for assessing persistence.

Parameter	Condition	Value	Reference
Soil Degradation Half-life (DT ₅₀)	Aerobic	40 days (Moderately persistent)	

Note: This value represents overall soil degradation, which includes both biotic and abiotic processes.

Proposed Photodegradation Pathway

The photodegradation of organophosphorus pesticides typically involves the cleavage of the phosphate ester bonds and modifications of the side chains. For **Dimethylvinphos**, the proposed pathway, by analogy with similar compounds, involves:

- Cleavage of the P-O-vinyl bond: This is a primary step, leading to the formation of dimethyl phosphate and a chlorinated vinyl derivative.
- Isomerization: The (E)- and (Z)-isomers of **Dimethylvinphos** may undergo photoisomerization.
- Hydroxylation: Attack by hydroxyl radicals, which can be generated in the presence of photosensitizers like humic acids, can lead to the hydroxylation of the aromatic ring.
- Dechlorination: The chlorine atoms on the phenyl ring can be reductively cleaved under UV irradiation.

Experimental Protocol for Photodegradation Studies

A generalized protocol for studying the photodegradation of **Dimethylvinphos** in an aqueous solution is provided below.

Objective: To determine the photodegradation rate and identify the degradation products of **Dimethylvinphos** in water under simulated solar irradiation.

Materials:

- **Dimethylvinphos** analytical standard
- High-purity water (Milli-Q or equivalent)
- Quartz tubes or photoreactor vessel
- Solar simulator or UV lamp with controlled spectral output
- High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector
- Solid-Phase Extraction (SPE) cartridges for sample cleanup
- Organic solvents (e.g., acetonitrile, methanol) of HPLC grade

Procedure:

- Preparation of Stock Solution: Prepare a stock solution of **Dimethylvinphos** in a suitable organic solvent (e.g., methanol) at a concentration of 1000 mg/L.
- Preparation of Working Solutions: Spike high-purity water with the stock solution to achieve the desired initial concentration of **Dimethylvinphos** (e.g., 1-10 mg/L). Prepare a control solution wrapped in aluminum foil to protect it from light.
- Irradiation: Fill the quartz tubes with the working solution and place them in the photoreactor. Irradiate the samples with the light source. Collect samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
- Sample Analysis:
 - Filter the collected samples through a 0.22 μ m filter.

- Analyze the concentration of **Dimethylvinphos** using HPLC-UV or HPLC-MS. The mobile phase could be a gradient of acetonitrile and water.
- For the identification of degradation products, concentrate the samples using SPE and analyze by GC-MS or LC-MS/MS.
- Data Analysis:
 - Plot the concentration of **Dimethylvinphos** as a function of time.
 - Determine the degradation kinetics by fitting the data to a first-order or other appropriate kinetic model.
 - Calculate the photodegradation rate constant (k) and the half-life (DT_{50}).

Microbial Degradation of **Dimethylvinphos**

Microbial degradation is a key process for the detoxification and removal of organophosphate pesticides from soil and water environments. A diverse range of microorganisms, including bacteria and fungi, have been shown to utilize organophosphates as a source of carbon, phosphorus, or energy.

Microorganisms Involved in Degradation

While specific studies on **Dimethylvinphos** are scarce, numerous microorganisms have been identified that can degrade structurally similar organophosphates. It is highly probable that these or similar microorganisms are also capable of degrading **Dimethylvinphos**.

Bacteria:

- *Pseudomonas* sp.
- *Bacillus* sp.
- *Arthrobacter* sp.
- *Klebsiella* sp.
- *Proteus* sp.

Fungi:

- Aspergillus niger
- Trichoderma sp.
- Penicillium sp.

Quantitative Data on Microbial Degradation

Specific quantitative data for the microbial degradation of **Dimethylvinphos** is not readily available in the reviewed literature. However, studies on analogous compounds provide an indication of potential degradation rates.

Pesticide	Microorganism	Degradation Rate	Reference
Dichlorvos	Mixed microbial culture	98.87% to 99.25% degradation	
Tetrachlorvinphos	Bacterial consortium	57% degradation in 36 hours	

Proposed Microbial Degradation Pathway

The microbial degradation of **Dimethylvinphos** is expected to proceed through enzymatic reactions, primarily hydrolysis. The key enzymes involved are phosphotriesterases (PTEs) or organophosphate hydrolases (OPH).

The proposed pathway includes:

- Hydrolysis of the P-O-vinyl bond: This is often the initial and rate-limiting step, catalyzed by PTEs, yielding dimethyl phosphate and 2-chloro-1-(2,4-dichlorophenyl)ethenol.
- Demethylation: The methyl groups attached to the phosphate can be sequentially removed by some microorganisms.
- Metabolism of Intermediates: The resulting intermediates, such as dimethyl phosphate and the chlorinated aromatic moiety, are further metabolized through various catabolic pathways,

eventually leading to mineralization (conversion to CO₂, H₂O, and inorganic phosphate).

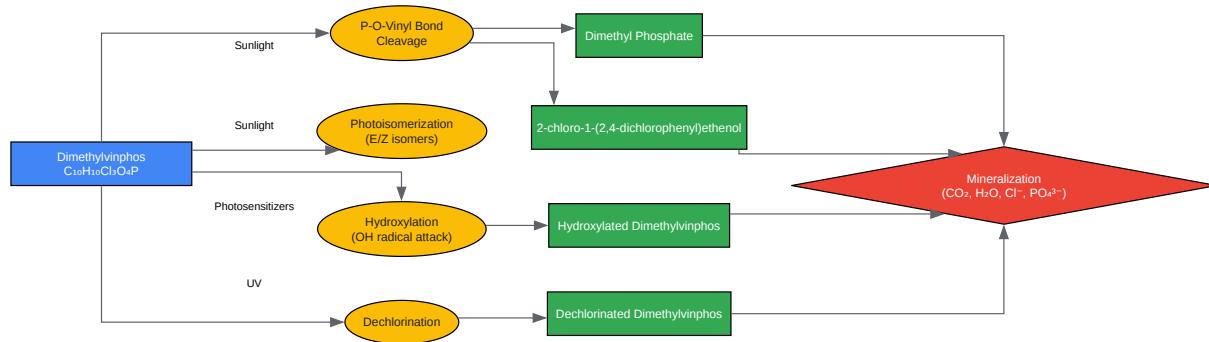
Experimental Protocol for Microbial Degradation Studies

A general protocol for isolating and characterizing **Dimethylvinphos**-degrading microorganisms from soil is provided below.

Objective: To isolate and identify soil microorganisms capable of degrading **Dimethylvinphos** and to study the degradation kinetics.

Materials:

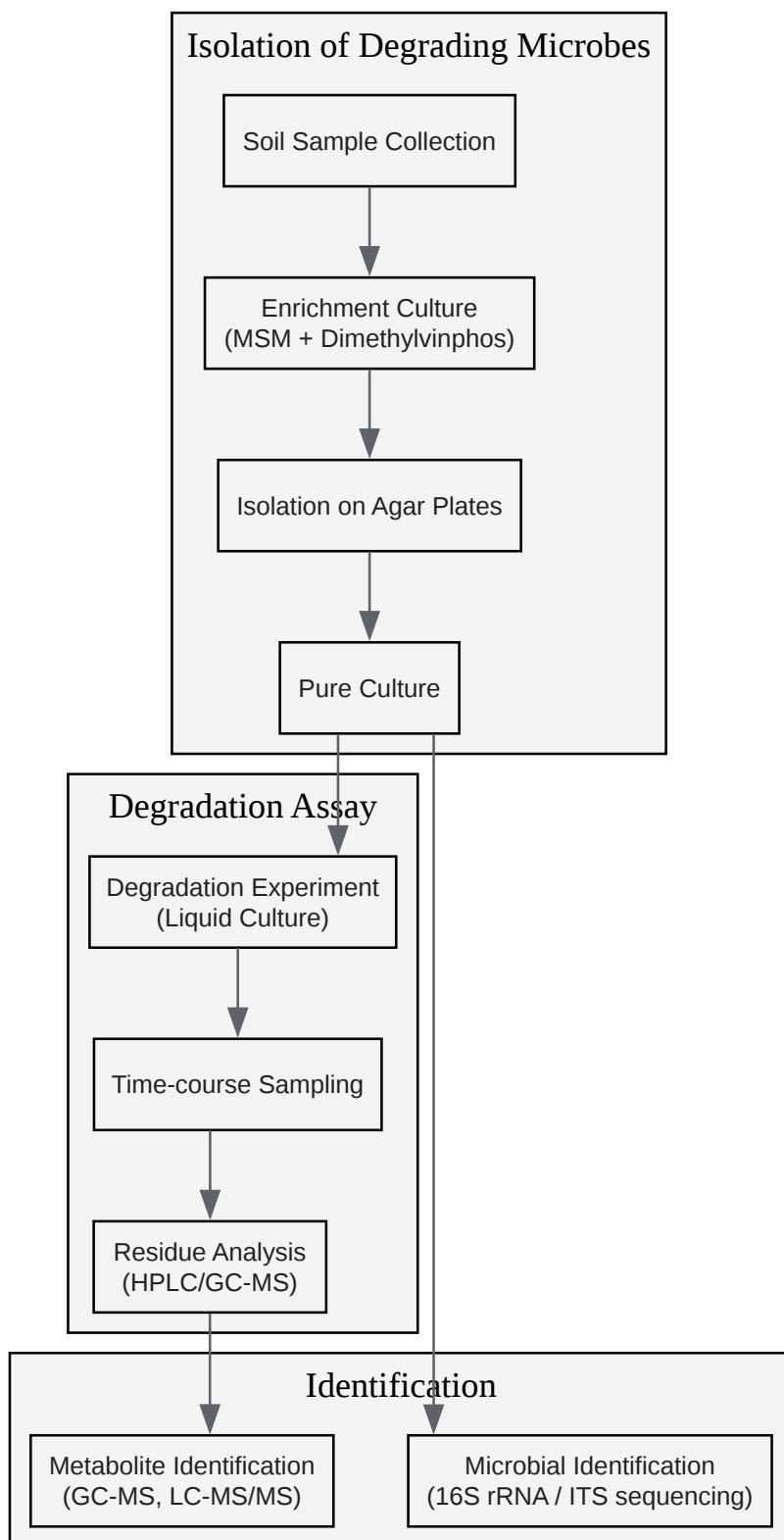
- Soil sample from a pesticide-contaminated site
- Mineral Salts Medium (MSM)
- **Dimethylvinphos** (as the sole carbon or phosphorus source)
- Petri dishes, flasks, and other sterile microbiological labware
- Incubator shaker
- Centrifuge
- HPLC or GC-MS for residue analysis
- DNA extraction and sequencing kits for microbial identification


Procedure:

- Enrichment and Isolation:
 - Add 10 g of soil to 100 mL of MSM containing **Dimethylvinphos** (e.g., 50 mg/L) as the sole carbon source.
 - Incubate the flask on a shaker at 30°C for 7-10 days.
 - Transfer an aliquot of the enriched culture to fresh MSM with **Dimethylvinphos** and repeat the incubation.

- After several enrichment cycles, plate serial dilutions of the culture onto MSM agar plates containing **Dimethylvinphos**.
- Isolate morphologically distinct colonies that show growth.
- Degradation Assay:
 - Inoculate pure cultures of the isolated microorganisms into liquid MSM containing a known concentration of **Dimethylvinphos**.
 - Incubate the cultures under optimal growth conditions.
 - Collect samples at regular intervals and analyze the residual concentration of **Dimethylvinphos** using HPLC or GC-MS.
 - Run a sterile control (no inoculum) to account for abiotic degradation.
- Identification of Microorganisms:
 - Extract genomic DNA from the degrading isolates.
 - Amplify the 16S rRNA gene (for bacteria) or ITS region (for fungi) using PCR.
 - Sequence the PCR products and compare the sequences with databases (e.g., NCBI) for identification.
- Identification of Metabolites:
 - Analyze the culture extracts from the degradation assay using GC-MS or LC-MS/MS to identify the intermediate and final degradation products.

Visualizations of Degradation Pathways and Workflows


To visually represent the complex processes involved in the degradation of **Dimethylvinphos**, the following diagrams have been generated using the DOT language.

[Click to download full resolution via product page](#)

Caption: Proposed photodegradation pathway of **Dimethylvinphos**.

[Click to download full resolution via product page](#)

Caption: Proposed microbial degradation pathway of **Dimethylvinphos**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for microbial degradation studies.

Conclusion and Future Perspectives

The environmental degradation of **Dimethylvinphos** is a complex process involving both photodegradation and microbial action. While the general pathways of degradation can be inferred from studies on structurally related organophosphorus insecticides, there is a clear need for more research focused specifically on **Dimethylvinphos**.

Future research should aim to:

- Quantify the photodegradation kinetics of **Dimethylvinphos** under various environmentally relevant conditions to accurately model its persistence.
- Isolate and characterize specific microbial strains that are highly efficient in degrading **Dimethylvinphos** and elucidate the complete metabolic pathways.
- Identify the specific enzymes and genes responsible for **Dimethylvinphos** degradation to enable the development of bioremediation technologies.
- Assess the toxicity of the degradation products to ensure that the degradation process leads to detoxification.

A deeper understanding of these aspects will be invaluable for environmental risk assessment and for the development of sustainable agricultural practices and effective environmental remediation strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Review on Performance of Aspergillus and Penicillium Species in Biodegradation of Organochlorine and Organophosphorus Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Photodegradation and Microbial Degradation of Dimethylvinphos]. BenchChem, [2025]. [Online PDF]. Available

at: [\[https://www.benchchem.com/product/b1214305#photodegradation-and-microbial-degradation-of-dimethylvinphos\]](https://www.benchchem.com/product/b1214305#photodegradation-and-microbial-degradation-of-dimethylvinphos)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com